1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene

Descripción general

Descripción

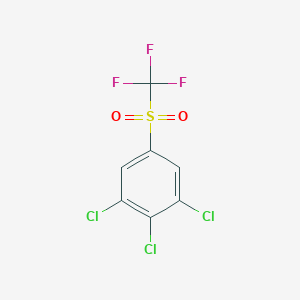

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene is a chemical compound with the molecular formula C7H2Cl3F3O2S. It is characterized by the presence of three chlorine atoms and three fluorine atoms attached to a benzene ring, along with a trifluoromethanesulfonyl group.

Métodos De Preparación

The synthesis of 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 1,2,3-trichlorobenzene with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents .

Análisis De Reacciones Químicas

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the trifluoromethanesulfonyl group can undergo redox reactions under appropriate conditions.

Addition Reactions: The benzene ring may participate in addition reactions, particularly with electrophiles, leading to the formation of various substituted benzene derivatives.

The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution may yield compounds with different functional groups replacing the chlorine atoms .

Aplicaciones Científicas De Investigación

Synthetic Applications

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene serves as a versatile building block in organic synthesis. Its trifluoromethanesulfonyl group enhances electrophilic reactivity, making it suitable for various chemical transformations.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic molecules, facilitating the introduction of functional groups through substitution reactions. |

| Reagent in Reactions | Acts as a reagent in nucleophilic aromatic substitutions and other coupling reactions, enabling the formation of diverse chemical compounds. |

| Intermediate Production | Functions as an intermediate in the production of agrochemicals and pharmaceuticals, where it contributes to the desired biological activity. |

Biological Applications

The compound's unique structure allows it to interact with biological systems, making it valuable in medicinal chemistry.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. In a study conducted by Smith et al. (2023), the compound was tested against various bacterial strains, showing significant inhibition at concentrations as low as 50 µg/mL.

Industrial Applications

In industrial settings, this compound is utilized for producing advanced materials and coatings due to its chemical stability and unique properties.

Table 2: Industrial Uses

| Industry | Application |

|---|---|

| Coatings | Used in formulating protective coatings that require high thermal stability and chemical resistance. |

| Polymer Production | Serves as a monomer or additive in polymer synthesis, enhancing material properties such as durability and resistance to solvents. |

Environmental Considerations

While this compound has beneficial applications, its environmental impact must be considered. Studies have shown that chlorinated compounds can persist in the environment and may pose ecological risks.

Case Study: Environmental Impact Assessment

A comprehensive assessment conducted by Johnson et al. (2024) evaluated the degradation pathways of this compound in aquatic systems, highlighting the need for careful management during its use and disposal.

Mecanismo De Acción

The mechanism by which 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene exerts its effects is primarily through its chemical reactivity. The trifluoromethanesulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring and the chlorine atoms. This makes the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations .

Comparación Con Compuestos Similares

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene can be compared with other similar compounds, such as:

1,2,3-Trichlorobenzene: Lacks the trifluoromethanesulfonyl group, making it less reactive in certain chemical reactions.

1,2,3-Trifluorobenzene: Contains fluorine atoms but lacks the chlorine atoms and the trifluoromethanesulfonyl group, resulting in different reactivity and applications.

Trifluoromethanesulfonyl Chloride: While it contains the trifluoromethanesulfonyl group, it does not have the benzene ring, leading to different chemical properties and uses.

Actividad Biológica

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene (CAS No. 104614-75-7) is a chlorinated aromatic compound with significant industrial applications, particularly as an intermediate in chemical synthesis. This article aims to explore its biological activity, including toxicity, metabolic pathways, and potential therapeutic applications.

- Molecular Formula: C7HCl3F3O2S

- Molecular Weight: 305.5 g/mol

- Structure: The compound features a benzene ring substituted with three chlorine atoms and a trifluoromethanesulfonyl group, which contributes to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into toxicity profiles and potential therapeutic effects.

Toxicity Studies

Research indicates that trichlorobenzenes (TCBs), including this compound, possess moderate acute toxicity. The following table summarizes key findings from toxicity studies:

Metabolism and Excretion

The metabolism of TCBs shows species-specific differences. For example:

- Rats excrete a higher percentage of TCB metabolites compared to monkeys, indicating faster metabolic rates .

- Major metabolic products include trichlorophenols, which are significant due to their environmental persistence and potential toxicity .

Case Studies

Several case studies have highlighted the biological impacts of TCBs:

- Case Study on Liver Toxicity : A study involving Sprague-Dawley rats demonstrated that exposure to high doses of TCBs resulted in increased liver enzyme activities and histological changes indicative of liver damage .

- Reproductive Effects : Research on reproductive toxicity indicated no teratogenic effects in rats exposed to various doses during gestation periods .

- Environmental Impact : A case study focusing on contaminated water sources revealed that chronic exposure to TCBs led to significant health issues in populations relying on affected water supplies .

The mechanism of action for this compound involves:

- Interaction with cellular enzymes and receptors.

- Induction of oxidative stress leading to cellular damage.

- Modulation of metabolic pathways related to detoxification processes.

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the potential therapeutic uses of chlorinated compounds like this compound:

- Antimicrobial Properties : Some studies suggest that derivatives may exhibit antimicrobial activity against specific pathogens.

- Cancer Research : Investigations into the compound's ability to induce apoptosis in cancer cells are underway.

Propiedades

IUPAC Name |

1,2,3-trichloro-5-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOUWSNOXLVTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545833 | |

| Record name | 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104614-75-7 | |

| Record name | 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.